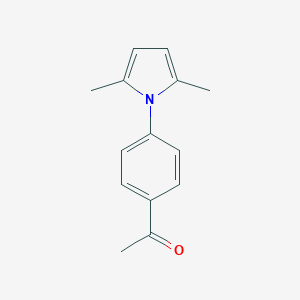

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-4-5-11(2)15(10)14-8-6-13(7-9-14)12(3)16/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTWQHUEXYLNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335072 | |

| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83935-45-9 | |

| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83935-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ACETYLPHENYL)-2,5-DIMETHYLPYRROLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the N-aryl pyrrole derivative, 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. This document includes detailed experimental protocols, a summary of physicochemical properties, and predicted spectral data to facilitate its synthesis and identification in a laboratory setting.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of natural products, pharmaceuticals, and functional materials. The N-aryl pyrrole moiety, in particular, is a key structural motif in many biologically active compounds. This compound is an interesting synthetic target that combines the 2,5-dimethylpyrrole core with a para-substituted acetophenone. This substitution pattern offers potential for further chemical modification and exploration of its biological activities. The primary and most efficient method for the synthesis of such N-substituted pyrroles is the Paal-Knorr synthesis.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | --INVALID-LINK--[3] |

| Molecular Weight | 213.28 g/mol | --INVALID-LINK--[3] |

| Monoisotopic Mass | 213.115364 g/mol | --INVALID-LINK--[3] |

| CAS Number | 83935-45-9 | --INVALID-LINK--[4] |

| Predicted XlogP3 | 3.3 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Predicted Rotatable Bond Count | 2 | --INVALID-LINK-- |

Synthesis Pathway

The synthesis of this compound is most readily achieved via the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 1-(4-aminophenyl)ethanone. The reaction is typically acid-catalyzed and proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 1-(4-aminophenyl)ethanone, and the final product, this compound.

Synthesis of 1-(4-Aminophenyl)ethanone

The starting amine, 1-(4-aminophenyl)ethanone, can be synthesized by the reduction of commercially available 4-nitroacetophenone.

Materials:

-

4-Nitroacetophenone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroacetophenone in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude 1-(4-aminophenyl)ethanone.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amine.

Synthesis of this compound

This protocol details the Paal-Knorr condensation of 1-(4-aminophenyl)ethanone with 2,5-hexanedione.

Materials:

-

1-(4-Aminophenyl)ethanone

-

2,5-Hexanedione

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 1-(4-aminophenyl)ethanone (1.0 eq) and 2,5-hexanedione (1.1 eq).

-

Add ethanol as a solvent, followed by a catalytic amount of glacial acetic acid.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization

Due to the lack of publicly available experimental spectra, the following characterization data is based on predictions and analysis of analogous compounds. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.05 | d | 2H | Ar-H (ortho to C=O) |

| ~ 7.45 | d | 2H | Ar-H (meta to C=O) |

| ~ 5.90 | s | 2H | Pyrrole-H (C3, C4) |

| ~ 2.65 | s | 3H | -C(O)CH₃ |

| ~ 2.05 | s | 6H | Pyrrole-CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 197.5 | C=O |

| ~ 142.0 | Ar-C (ipso to pyrrole) |

| ~ 137.0 | Ar-C (ipso to C=O) |

| ~ 129.5 | Ar-CH (ortho to C=O) |

| ~ 128.0 | Pyrrole-C (C2, C5) |

| ~ 127.0 | Ar-CH (meta to C=O) |

| ~ 106.0 | Pyrrole-CH (C3, C4) |

| ~ 26.5 | -C(O)CH₃ |

| ~ 13.0 | Pyrrole-CH₃ |

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100-2900 | C-H stretching (aromatic and aliphatic) |

| ~ 1680 | C=O stretching (aryl ketone) |

| ~ 1600, 1500 | C=C stretching (aromatic and pyrrole ring) |

| ~ 1360 | C-H bending (methyl) |

| ~ 1270 | C-N stretching |

Predicted Mass Spectrometry Data

The predicted mass spectrum shows a prominent molecular ion peak. Fragmentation patterns would likely involve cleavage of the acetyl group and fragmentation of the pyrrole and phenyl rings.

| Adduct | Predicted m/z |

| [M+H]⁺ | 214.1226 |

| [M+Na]⁺ | 236.1046 |

| [M-H]⁻ | 212.1081 |

Data obtained from PubChem.[3]

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Potential Applications and Future Directions

While the specific biological activities of this compound are not yet extensively documented, the N-aryl pyrrole scaffold is present in numerous compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the ketone functional group provides a handle for further chemical elaboration, allowing for the generation of a library of derivatives for biological screening. Future research could focus on the derivatization of the acetyl group to explore its structure-activity relationships and to identify novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic routes, and spectral data pertaining to the compound 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. Due to the specificity of this molecule, some data points are based on computational predictions and analysis of structurally similar compounds.

Core Compound Properties

This compound is an aromatic ketone derivative featuring a central phenyl ring substituted with an acetyl group and a 2,5-dimethyl-1H-pyrrol-1-yl moiety. Its structural features make it a subject of interest in medicinal chemistry and materials science.

| Property | Value | Source |

| IUPAC Name | 1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone | [1] |

| CAS Number | 83935-45-9 | [2] |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.28 g/mol | |

| Monoisotopic Mass | 213.11537 Da | [1] |

| Predicted XlogP | 2.8 | [1] |

| SMILES | CC(=O)c1ccc(cc1)n1c(C)ccc1C | [2] |

| InChI | InChI=1S/C14H15NO/c1-10-4-5-11(2)15(10)14-8-6-13(7-9-14)12(3)16/h4-9H,1-3H3 | [1] |

| Purity (Typical) | >98% | [2] |

Experimental Protocols and Synthesis

The primary synthetic route for N-substituted pyrroles from 1,4-dicarbonyl compounds is the Paal-Knorr pyrrole synthesis .[3][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring.[6][7]

General Protocol for the Synthesis of this compound:

-

Reactants:

-

Procedure:

-

Equimolar amounts of 1-(4-aminophenyl)ethanone and hexane-2,5-dione are dissolved in a suitable solvent, such as ethanol.

-

A catalytic amount of a weak acid, like acetic acid, is added to the mixture to accelerate the reaction.[5]

-

The reaction mixture is heated to reflux and stirred for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.[9]

-

The diagram below illustrates the general workflow for the Paal-Knorr synthesis of the target compound.

Spectroscopic and Analytical Data

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR would be expected to show signals corresponding to the acetyl methyl protons (singlet), the two pyrrole methyl groups (singlet), the pyrrole ring protons (singlet), and the aromatic protons on the phenyl ring (two doublets, characteristic of para-substitution).

-

¹³C NMR: Carbon NMR would show distinct peaks for the carbonyl carbon, the methyl carbons, and the various aromatic and pyrrolic carbons.

3.2 Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands. Data from similar structures suggest the following key peaks:

-

C=O stretch (ketone): A strong absorption band around 1670-1685 cm⁻¹.[10]

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2900-3100 cm⁻¹.

-

C=C stretch (aromatic and pyrrole): Peaks in the 1400-1600 cm⁻¹ region.

-

C-N stretch: Typically observed in the 1300-1380 cm⁻¹ region.

3.3 Mass Spectrometry (MS) Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight. Predicted collision cross-section (CCS) values have been calculated for various adducts.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 214.12265 | 146.9 |

| [M+Na]⁺ | 236.10459 | 156.4 |

| [M-H]⁻ | 212.10809 | 153.2 |

This data is computationally predicted and serves as a reference for experimental validation.[1]

The logical relationship between the compound's structural components and the expected analytical data is visualized below.

Biological Activity

While many pyrrole derivatives exhibit a wide range of biological activities, no specific signaling pathway or pharmacological activity has been documented for this compound in the reviewed literature. However, structurally related compounds, such as [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid, have been identified as selective monoamine oxidase B (MAO-B) inhibitors.[8] Further research is required to determine if the title compound shares similar biological properties.

Disclaimer: This document is intended for informational purposes for a scientific audience. Some data, where noted, is based on computational predictions and may differ from experimental results.

References

- 1. PubChemLite - this compound (C14H15NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound [sobekbio.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. orgchemres.org [orgchemres.org]

Technical Guide: Spectroscopic and Synthetic Overview of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data and a plausible synthetic route for the compound 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. Due to the absence of a publicly available, complete experimental dataset for this specific molecule, this guide consolidates expected spectral characteristics based on analogous compounds and general principles of NMR spectroscopy. A detailed, generalized experimental protocol for its synthesis via the Paal-Knorr reaction is also presented. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonym: N-(4-acetylphenyl)-2,5-dimethylpyrrole

-

CAS Number: 83935-45-9[1]

-

Molecular Formula: C₁₄H₁₅NO[2]

-

Molecular Weight: 213.28 g/mol [2]

-

Chemical Structure:

Predicted NMR Spectral Data

While a specific, experimentally verified NMR dataset for this compound was not found in the conducted searches, the following tables summarize the expected ¹H and ¹³C NMR spectral data. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles for aromatic ketones and pyrrole derivatives.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.10 | s | 6H | 2 x Pyrrole-CH₃ |

| ~2.60 | s | 3H | COCH₃ |

| ~5.90 | s | 2H | Pyrrole H-3, H-4 |

| ~7.40 | d | 2H | Ar-H (ortho to pyrrole) |

| ~8.00 | d | 2H | Ar-H (ortho to acetyl) |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic protons are expected to appear as doublets due to ortho-coupling.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~13.0 | Pyrrole-CH₃ |

| ~26.5 | COCH₃ |

| ~107.0 | Pyrrole C-3, C-4 |

| ~120.0 | Ar-C (ortho to pyrrole) |

| ~129.0 | Ar-C (ortho to acetyl) |

| ~130.0 | Pyrrole C-2, C-5 |

| ~136.0 | Ar-C (ipso-acetyl) |

| ~142.0 | Ar-C (ipso-pyrrole) |

| ~197.0 | C=O |

Experimental Protocols

Synthesis via Paal-Knorr Reaction

The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] For the synthesis of this compound, the reactants would be 4-aminoacetophenone and 2,5-hexanedione.

Reaction Scheme:

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-aminoacetophenone in a suitable solvent such as glacial acetic acid or ethanol.

-

Addition of Dicarbonyl: To this solution, add 1.0 to 1.1 equivalents of 2,5-hexanedione.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of the synthesized compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Visualizations

Paal-Knorr Synthesis Workflow

Caption: Paal-Knorr synthesis workflow.

Logical Relationship of Spectroscopic Analysis

Caption: Spectroscopic analysis workflow.

References

Analysis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone: A Search for a Crystalline Structure

Researchers and drug development professionals often rely on the precise three-dimensional arrangement of atoms in a molecule, known as its crystal structure, to understand its properties and interactions. A comprehensive search for the crystal structure of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone (CAS Number: 83935-45-9) has been conducted; however, publicly accessible crystallographic data for this specific compound could not be located.

While the compound is known and commercially available, and its synthesis has been described, a detailed experimental determination of its crystal structure does not appear to be available in prominent crystallographic databases such as the Cambridge Structural Database (CSD).[1][2][3][4]

This report outlines the available information on the synthesis of the target compound and provides a generalized experimental workflow for crystal structure determination, which would be applicable should a crystalline sample become available for analysis.

Synthesis of this compound

The synthesis of N-substituted 2,5-dimethylpyrrole derivatives is commonly achieved through the Paal-Knorr reaction. This method involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine. For the target molecule, the primary amine is 4-aminoacetophenone.

One reported synthesis utilizes crystalline salicylic acid as an efficient organocatalyst under microwave irradiation.[5] The reaction provides the desired product, this compound, and its structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).[5]

Reported Spectroscopic Data:

-

¹H NMR (500 MHz, DMSO-d₆): δ = 8.10 (d, 2H), 7.44 (d, 2H), 5.85 (s, 2H), 2.64 (s, 3H), 2.01 (s, 6H).[5]

-

¹³C NMR (125 MHz, DMSO-d₆): δ = 197.2, 142.4, 135.7, 129.3, 128.1, 127.6, 106.7, 12.9.[5]

General Experimental Protocol for Crystal Structure Determination

Although a specific experimental protocol for the crystal structure of this compound is not available, a typical procedure for determining the crystal structure of a small organic molecule is outlined below. This generalized workflow illustrates the standard steps from obtaining a suitable crystal to the final structure refinement.

1. Crystallization: The first and often most challenging step is to grow single crystals of high quality. The purified compound is dissolved in a suitable solvent or a mixture of solvents. Common crystallization techniques include:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

2. X-ray Diffraction Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. A detector, such as a CCD or CMOS detector, records the intensities and positions of these reflections.[6]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares matrix to best fit the experimental diffraction data.[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is evaluated based on parameters such as the R-factor, which indicates the agreement between the calculated and observed structure factors.

The workflow for a typical crystal structure determination is visualized in the diagram below.

Conclusion

While a definitive guide on the crystal structure of this compound cannot be provided due to the absence of published experimental data, the established synthetic routes make the compound accessible for future crystallographic studies. The general protocols for crystallization and X-ray diffraction analysis described herein represent the standard approach that would be employed to elucidate its three-dimensional structure. Such a study would be a valuable contribution to the structural chemistry of pyrrole derivatives.

References

The Biological Versatility of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds. Among these, derivatives of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone have emerged as a promising class of molecules with a diverse range of pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their antimicrobial, anticancer, and enzyme-inhibitory properties.

Synthetic Pathways

The core structure of this compound serves as a versatile starting point for the synthesis of a variety of derivatives. Two prominent classes of derivatives that have been explored for their biological activity are chalcones and benzohydrazides.

The synthesis of chalcone derivatives typically proceeds via a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanone with various substituted aromatic aldehydes.

Toxicology Profile of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone: Data Not Available

An extensive search of publicly available scientific literature and databases has revealed a significant lack of toxicological information for the compound 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone (CAS No. 83935-45-9).

Researchers, scientists, and drug development professionals should be aware that no specific studies detailing the acute or chronic toxicity, mutagenicity, carcinogenicity, or reproductive toxicity of this compound could be located. Furthermore, critical data for a comprehensive toxicology profile, such as LD50 (median lethal dose), IC50 (half maximal inhibitory concentration), NOAEL (No-Observed-Adverse-Effect Level), and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, are not available in the public domain.

The search included various queries targeting toxicological, safety, pharmacological, and pharmacokinetic data. The results were primarily limited to listings by chemical suppliers and entries in chemical databases that provide basic physical and chemical properties without any biological or toxicological context.

While safety data sheets for structurally related compounds were found, this information cannot be reliably extrapolated to this compound due to the unique structure-activity relationship of chemical compounds.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, as the foundational experimental data does not appear to exist in published literature. Any research or development involving this compound would necessitate a comprehensive toxicological evaluation to be initiated to establish its safety profile.

Synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of the target compound 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. The primary and most efficient method for this synthesis is the Paal-Knorr pyrrole synthesis, a classic and versatile reaction in organic chemistry. This document details the underlying synthetic pathway, summarizes quantitative data from various methodologies, provides representative experimental protocols, and illustrates the reaction workflow.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole ring.[1][2][3][4] In the context of synthesizing this compound, the key starting materials are 1-(4-aminophenyl)ethanone and 2,5-hexanedione. The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the final pyrrole product.[3]

Recent advancements in synthetic methodology have introduced several variations to the traditional Paal-Knorr reaction, aiming to improve yields, reduce reaction times, and employ more environmentally friendly conditions. These include the use of various catalysts, microwave-assisted synthesis, and solvent-free mechanochemical methods.[2][5][6]

Quantitative Data Summary

The following table summarizes quantitative data from the literature for the Paal-Knorr synthesis of N-aryl pyrroles, including conditions relevant to the synthesis of the target compound. This data allows for a comparison of different catalytic systems and reaction conditions.

| Amine Substrate | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Aniline | Acetic Acid | 110 | 2 h | >90 | [7] |

| Substituted Anilines | Sc(OTf)₃ (1 mol%) / Solvent-free | 80 | 10-30 min | 89-98 | [8] |

| Various Amines | Silica-supported Sulfuric Acid / Solvent-free | Room Temp. | 3 min | ~98 | [2] |

| Aniline | Citric Acid (10 mol%) / Ball Mill (30 Hz) | Room Temp. | 30 min | 87 | [9] |

| Benzylamine | Acetic Acid / Microwave | 150 W | 2 min | 89 | [7] |

| Various Amines | Iodine / Solvent-free | Room Temp. | Short | Exceptional | [2] |

Experimental Protocols

While a specific, detailed protocol for this compound is not explicitly detailed in a single source, the following representative protocols are based on established Paal-Knorr methodologies for structurally similar N-aryl pyrroles. These can be adapted by researchers for the synthesis of the target compound.

Protocol 1: Conventional Synthesis using Acetic Acid

This protocol describes a traditional approach using acetic acid as both a catalyst and solvent.

Materials:

-

1-(4-aminophenyl)ethanone

-

2,5-Hexanedione

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 1-(4-aminophenyl)ethanone (1.0 eq) in glacial acetic acid.

-

Add 2,5-hexanedione (1.0-1.2 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to 110-120 °C.

-

Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of ice water, which should precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Solvent-Free Synthesis using a Solid Acid Catalyst

This protocol outlines a more environmentally friendly approach using a solid-supported acid catalyst under solvent-free conditions.

Materials:

-

1-(4-aminophenyl)ethanone

-

2,5-Hexanedione

-

Silica-supported Sulfuric Acid (or a similar solid acid catalyst)

-

Mortar and pestle or a small vial

-

Stirring plate

Procedure:

-

In a mortar, gently grind 1-(4-aminophenyl)ethanone (1.0 eq), 2,5-hexanedione (1.0 eq), and a catalytic amount of silica-supported sulfuric acid.

-

Alternatively, combine the reactants and catalyst in a small vial.

-

Stir the mixture vigorously at room temperature. The reaction is often rapid and can be complete within minutes to an hour.

-

Monitor the reaction progress by TLC.

-

Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture to remove the solid catalyst.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to significantly reduce reaction times.

Materials:

-

1-(4-aminophenyl)ethanone

-

2,5-Hexanedione

-

Acetic Acid (catalytic amount)

-

Microwave-safe reaction vessel with a snap cap

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 1-(4-aminophenyl)ethanone (1.0 eq), 2,5-hexanedione (1.1 eq), and a few drops of glacial acetic acid.

-

Securely seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 150 W) and temperature for a short duration (e.g., 2-10 minutes). The optimal conditions should be determined empirically.

-

After irradiation, allow the vessel to cool to room temperature.

-

Work up the reaction mixture as described in Protocol 1 (precipitation in ice water) or Protocol 2 (dissolution and extraction).

-

Purify the product as necessary.

Synthetic Pathway and Workflow

The following diagrams illustrate the chemical transformation and a general experimental workflow for the Paal-Knorr synthesis of this compound.

Caption: Paal-Knorr condensation of 1-(4-aminophenyl)ethanone and 2,5-hexanedione.

Caption: General experimental workflow for the synthesis of the target compound.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. [PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar [semanticscholar.org]

- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Research Applications of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is a chemical compound featuring a core structure of an N-aryl-substituted 2,5-dimethylpyrrole. Its chemical formula is C₁₄H₁₅NO, and it has a molecular weight of approximately 213.28 g/mol . The structure is characterized by a 2,5-dimethyl-1H-pyrrol-1-yl group attached to a phenyl ring, which in turn is substituted with an ethanone (acetyl) group at the para position. This compound is of significant interest to the scientific community due to the established biological activities of structurally related molecules. The N-aryl-2,5-dimethylpyrrole scaffold is recognized as a "privileged structure" in medicinal chemistry, implying its capability to bind to multiple biological targets and exhibit a range of pharmacological activities.

Potential Research Applications

While specific research on this compound is not extensively documented in publicly available literature, the known biological activities of its structural analogs suggest several promising avenues for investigation.

Antitubercular Activity

A significant body of research highlights the potent antitubercular activity of N-aryl-2,5-dimethylpyrrole derivatives.[1][2] These compounds have demonstrated efficacy against both susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[1][2] The structural similarity of this compound to these active compounds suggests its potential as a lead compound for the development of new antitubercular agents. Research in this area could involve:

-

In vitro screening: Assessing the minimum inhibitory concentration (MIC) of the compound against various strains of M. tuberculosis.

-

Mechanism of action studies: Investigating the specific biological target of the compound within the mycobacterium. Evidence from related compounds suggests that the mycolic acid transporter MmpL3 could be a potential target.[3]

-

Structure-activity relationship (SAR) studies: Synthesizing derivatives of the parent compound to optimize its potency and pharmacokinetic properties.

Anticancer Activity

Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties.[4][5][6] The pyrrole ring is a key component in several approved anticancer drugs. The structural features of this compound, particularly the N-aryl substitution, could contribute to its potential as an anticancer agent. Research applications in this domain could include:

-

Cytotoxicity screening: Evaluating the compound's ability to inhibit the growth of various cancer cell lines.

-

Target identification: Determining the specific cellular pathways or proteins that are affected by the compound.

-

In vivo studies: Assessing the antitumor efficacy of the compound in animal models.

Quantitative Data: Biological Activity of Structurally Related Compounds

| Compound ID | R Group on Phenyl Ring | Other Substitutions | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| 5d | H | 3-(cyclohexylmethyleneamino) | 0.125 - 0.5 | [1][2] |

| 5a | H | 3-(cyclohexylamino)methyl | 1 | [1] |

| 5q | H | 3-(benzylamino)methyl | 2 | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through the Paal-Knorr synthesis, a well-established method for the preparation of pyrroles.[7][8][9]

Synthesis of this compound via Paal-Knorr Reaction

This protocol describes the synthesis from commercially available starting materials: 4-aminoacetophenone and 2,5-hexanedione.

Materials:

-

4-Aminoacetophenone

-

2,5-Hexanedione

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (drying agent)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-aminoacetophenone in ethanol.

-

Reagent Addition: Add 1.1 equivalents of 2,5-hexanedione to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

General Workflow for Paal-Knorr Synthesis

Caption: A generalized workflow for the synthesis of the target compound.

Hypothetical Mechanism of Antitubercular Action

Caption: A potential mechanism of antitubercular activity.

Structure-Activity Relationship (SAR) Logic

Caption: Key structural features influencing antitubercular potency.

Conclusion

This compound represents a promising, yet underexplored, molecule for chemical and biological research. Based on the robust evidence of significant antitubercular and potential anticancer activities of its structural analogs, this compound warrants further investigation. The straightforward synthesis via the Paal-Knorr reaction makes it an accessible target for research laboratories. Future studies should focus on the direct evaluation of its biological properties to fully elucidate its therapeutic potential and to provide a basis for the rational design of novel, more potent derivatives.

References

- 1. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

Technical Guide to the Solubility of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is a chemical compound with the molecular formula C₁₄H₁₅NO. Its structure features a central phenyl ring substituted with an acetyl group and a 2,5-dimethyl-1H-pyrrol-1-yl group. Understanding the solubility of this compound is fundamental for a wide range of applications in the chemical and pharmaceutical sciences, including synthesis, purification via recrystallization, formulation, and in vitro/in vivo screening assays. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the principles governing its solubility, offers a predicted qualitative profile, and presents detailed experimental protocols for researchers to determine precise quantitative solubility values.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is a complex phenomenon governed by the physical and chemical properties of both the solute and the solvent. The fundamental principle is "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.

2.1 Molecular Structure Analysis

The structure of this compound contains both polar and nonpolar regions:

-

Nonpolar Moieties: The phenyl ring and the dimethyl-substituted pyrrole ring are largely nonpolar and hydrophobic. These large aromatic portions suggest that the molecule will interact favorably with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

-

Polar Moiety: The ethanone (acetyl) group (-C(=O)CH₃) introduces a polar carbonyl functional group. The oxygen atom in the carbonyl group can act as a hydrogen bond acceptor, allowing for limited interaction with protic solvents.[1]

Overall, the molecule can be classified as moderately polar with a significant nonpolar character. Its octanol-water partition coefficient (logP) is predicted to be 2.8, indicating a preference for lipophilic environments over aqueous ones.

2.2 Influence of Solvent Properties The choice of solvent is critical in determining solubility. Key solvent characteristics include:

-

Polarity: Solvents are broadly classified as polar (e.g., water, ethanol) and nonpolar (e.g., hexane, toluene). Polar solvents can be further divided into protic (can donate hydrogen bonds, e.g., alcohols) and aprotic (cannot donate hydrogen bonds, e.g., acetone, DMSO).[2]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the carbonyl group of the target compound.

-

Temperature: For most solid solutes, solubility increases with temperature. This principle is the basis for purification by recrystallization.[2]

Predicted Qualitative Solubility Profile

While quantitative data is not available, a qualitative solubility profile can be predicted based on the molecular structure and the solubility of analogous compounds like acetophenone and N-phenylpyrrole derivatives.[1][3] Acetophenone, for instance, is freely soluble in most organic solvents but has limited solubility in water.[1] The larger, more hydrophobic pyrrole-phenyl moiety in the target compound would likely decrease its solubility in highly polar solvents compared to acetophenone.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility at Room Temperature | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low | The polar ketone group limits solubility in highly nonpolar environments. |

| Toluene, Benzene | Moderate | Aromatic solvents can engage in π-π stacking with the phenyl and pyrrole rings. | |

| Polar Aprotic | Acetone, Ethyl Acetate | High | These solvents have a moderate polarity that can solvate both the polar and nonpolar parts of the molecule effectively. |

| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent often effective for compounds with aromatic rings.[4] | |

| Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds. | |

| Tetrahydrofuran (THF) | High | THF is a good solvent for many moderately polar organic solids. | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong, highly polar aprotic solvent capable of dissolving a vast array of organic molecules.[3] | |

| Polar Protic | Methanol, Ethanol | Moderate | The alkyl chains of the alcohols can interact with the nonpolar parts, while the hydroxyl group can interact with the ketone. |

| Water | Very Low / Insoluble | The large hydrophobic surface area of the molecule outweighs the polarity of the single ketone group. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The equilibrium shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]

4.1 Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

4.2 Procedure: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is achieved.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette. To remove any remaining microscopic particles, filter the solution through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis Spectroscopy).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

4.3 Analytical Quantification Methods

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and sensitivity. A calibration curve should be generated by preparing standard solutions of the compound at known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not suffer from interference from the solvent, UV-Vis spectroscopy can be a rapid method for quantification.[5] A calibration curve is also required.

References

Methodological & Application

Synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone, a valuable intermediate in pharmaceutical research. The synthesis is achieved through the Paal-Knorr pyrrole synthesis, a reliable and efficient method for the formation of substituted pyrroles. This protocol details the reaction between 4-aminoacetophenone and 2,5-hexanedione. Included are the necessary reagents, reaction conditions, purification methods, and characterization data.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic structures present in a vast array of biologically active compounds and natural products. The specific compound, this compound, serves as a key building block in the development of various therapeutic agents. The Paal-Knorr synthesis provides a straightforward and high-yielding route to this important molecule.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-aminoacetophenone, typically under neutral or weakly acidic conditions.[3] The addition of a weak acid, such as acetic acid, can effectively catalyze the reaction.

Reaction Scheme

The synthesis proceeds via the Paal-Knorr condensation reaction as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 1.35 g (10 mmol) | ≥98% |

| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 1.14 g (10 mmol) | ≥97% |

| Ethanol | C₂H₅OH | 46.07 | 20 mL | Anhydrous |

| Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | Glacial |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Reagent Grade |

| Hexane | C₆H₁₄ | 86.18 | As needed | Reagent Grade |

| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Glass funnel

-

Beakers and graduated cylinders

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Chromatography column

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.35 g (10 mmol) of 4-aminoacetophenone in 20 mL of anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add 1.14 g (10 mmol) of 2,5-hexanedione followed by 0.5 mL of glacial acetic acid.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete (typically 3-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol and acetic acid under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Product Characterization: The structure of the final product, this compound, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. A purity of ≥98% is typically achieved.

Data Presentation

| Parameter | Value |

| Reactants | |

| 4-Aminoacetophenone | 1.35 g (10 mmol) |

| 2,5-Hexanedione | 1.14 g (10 mmol) |

| Solvent | Ethanol (20 mL) |

| Catalyst | Acetic Acid (0.5 mL) |

| Reaction Temperature | Reflux (~80-85 °C) |

| Reaction Time | 3-4 hours |

| Product Yield | ~85-95% |

| Purity | ≥98% |

| Appearance | Off-white to light yellow solid |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

The Paal-Knorr synthesis of pyrroles proceeds through a well-established mechanism.

References

Application Notes and Protocols: 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is a valuable bifunctional molecule in organic synthesis, incorporating a reactive ketone moiety and a substituted pyrrole ring. This unique structure makes it an excellent starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science. The presence of the 2,5-dimethylpyrrole group can impart desirable pharmacological properties to the resulting derivatives, as pyrrole scaffolds are prevalent in many biologically active compounds.[1] This document provides detailed application notes and experimental protocols for utilizing this building block in the synthesis of chalcones and novel benzohydrazide derivatives with demonstrated biological activity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 122-125 °C |

| CAS Number | 33360-53-5 |

Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

The ethanone group of this compound readily undergoes Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are important intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems with significant biological activities.

Reaction Workflow:

Figure 1: General workflow for the synthesis of chalcones.

Experimental Protocol: General Procedure for Chalcone Synthesis

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the desired aromatic aldehyde in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base, typically a 10-40% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature or while cooling in an ice bath.

-

Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.

-

Purification: Filter the solid, wash with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Representative Data (Hypothetical based on similar structures):

| Aldehyde Substituent | Product Structure | Yield (%) | M.p. (°C) |

| 4-Chloro | 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 85-95 | 155-158 |

| 4-Methoxy | 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 80-90 | 140-143 |

| 4-Nitro | 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 82-92 | 168-171 |

Note: The data in this table is illustrative and based on typical yields for Claisen-Schmidt condensations.

Application 2: Synthesis of Bioactive Benzohydrazide Derivatives

This compound serves as a precursor for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a key intermediate for producing novel benzohydrazide derivatives. These derivatives have shown promising antibacterial and antitubercular activities by targeting enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR).[1]

Synthetic Pathway:

Figure 2: Multi-step synthesis of bioactive benzohydrazides.

Experimental Protocols

Protocol 2.1: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid (Intermediate 1)

This is a generalized protocol for the haloform reaction.

-

Reaction Setup: In a flask equipped with a stirrer, add a solution of sodium hydroxide (e.g., 6 M) to a mixture of this compound in a suitable solvent like dioxane or methanol.

-

Reagent Addition: Slowly add a solution of bromine or iodine in aqueous NaOH to the reaction mixture while maintaining the temperature between 10-20 °C.

-

Reaction: Stir the mixture until the reaction is complete (monitored by TLC).

-

Work-up: Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure benzoic acid derivative.

Protocol 2.2: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide (Intermediate 3)

-

Esterification: Convert the synthesized benzoic acid to its methyl ester by refluxing with thionyl chloride in methanol.

-

Hydrazinolysis: Reflux the methyl ester with an excess of hydrazine hydrate in ethanol for 12-24 hours.

-

Isolation: Cool the reaction mixture and collect the precipitated benzohydrazide by filtration. Wash with cold ethanol and dry.

Protocol 2.3: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (Final Products) [1]

-

Activation: To a solution of a substituted phenylacetic acid (1.2 mmol) in dry N,N-dimethylformamide (DMF), add HBTU (1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (2.4 mmol) and stir for 10 minutes.

-

Coupling: Add 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (1 mmol) to the mixture and stir at room temperature for 8-10 hours.

-

Work-up: Pour the reaction mixture into ice-cold water.

-

Purification: Filter the resulting solid, wash with water, and purify by column chromatography or recrystallization.

Biological Activity Data of Benzohydrazide Derivatives

The following table summarizes the in vitro antitubercular and antibacterial activities of selected synthesized benzohydrazide derivatives.[1]

| Compound ID | R (Substituent on Acetyl Group) | Antitubercular Activity (MIC, µg/mL) vs. M. tuberculosis H37Rv | Antibacterial Activity (MIC, µg/mL) vs. S. aureus |

| 5a | Phenyl | 12.5 | 25 |

| 5b | 4-Chlorophenyl | 6.25 | 12.5 |

| 5c | 2,4-Dichlorophenyl | 3.125 | 6.25 |

| 5d | 4-Fluorophenyl | 6.25 | 12.5 |

| Ciprofloxacin | - | 3.125 | 6.25 |

| Isoniazid | - | 0.8 | - |

MIC: Minimum Inhibitory Concentration

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide array of organic molecules. Its ability to undergo reactions at the ketone functionality, such as the Claisen-Schmidt condensation, provides access to chalcones which are themselves important synthetic intermediates. Furthermore, the conversion of the acetyl group to a carboxylic acid opens up pathways to amide and hydrazide derivatives with significant potential in drug discovery, particularly in the development of new antibacterial and antitubercular agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full synthetic potential of this compound.

References

Application Notes and Protocols: 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. The protocols outlined below describe the synthesis of the title compound and the subsequent preparation and evaluation of its derivatives.

The pyrrole scaffold is a fundamental heterocyclic motif present in a wide array of biologically active compounds, including pharmaceuticals and natural products. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, serves as a valuable building block for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Experimental Protocol: Paal-Knorr Synthesis

Materials:

-

4-Aminoacetophenone

-

Hexane-2,5-dione

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminoacetophenone (1 equivalent) in glacial acetic acid.

-

To this solution, add hexane-2,5-dione (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing ice-water and neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Caption: Workflow for the Paal-Knorr synthesis of the title compound.

Application as an Intermediate in Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities, including anticancer properties. The ketone moiety of this compound can be readily condensed with various aromatic aldehydes to synthesize a library of novel chalcone derivatives.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

-

This compound

-

Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Aqueous Potassium Hydroxide (10-40%)

-

Dilute Hydrochloric Acid

Procedure:

-

Dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol in a flask.

-

Cool the mixture in an ice bath and slowly add aqueous potassium hydroxide solution dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated solid (the chalcone) is collected by filtration, washed with cold water until neutral, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Caption: Workflow for the synthesis of chalcone derivatives.

Biological Activity of Derivatives

Derivatives of the core structure have demonstrated significant biological activity, particularly in the realm of cancer research.

Cytotoxic Activity of Related Chalcones

Chalcones derived from the closely related 1-[4-(1H-pyrrol-1-yl)phenyl]ethanone have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The data suggests that the pyrrole-phenyl-ethanone scaffold is a promising starting point for the development of anticancer agents.

| Compound ID | R Group (on Aldehyde) | MCF-7 (Breast) IC₅₀ (µg/mL) | HT-29 (Colon) IC₅₀ (µg/mL) | DU-145 (Prostate) IC₅₀ (µg/mL) |

| CH-02 | 4-N,N-dimethylaminobenzaldehyde | 24 | 26 | 14 |

| CH-05 | 4-Chlorobenzaldehyde | 28 | 27 | 16 |

Cytotoxic and Immunomodulatory Activity of a Pyrazole Derivative

A novel pyridine derivative incorporating the 2,5-dimethyl-1H-pyrrol-1-yl moiety, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], has shown selective cytotoxicity against myeloid leukemia cell lines.[1]

| Cell Line | Description | IC₅₀ (µg/mL) |

| HL-60 | Acute Myeloid Leukemia | 25.93 |

| K-562 | Chronic Myeloid Leukemia | 10.42 |

This compound was also found to modulate the expression of several cytokines, suggesting a potential dual mechanism of action involving both direct cytotoxicity and immunomodulation.[1]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic activity of newly synthesized compounds based on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HL-60)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Potential Signaling Pathways

While the exact mechanisms of action for derivatives of this compound are still under investigation, their cytotoxic effects suggest interference with key cellular processes essential for cancer cell survival and proliferation. A common pathway targeted by cytotoxic agents is the induction of apoptosis (programmed cell death).

Caption: A potential mechanism of action involving the induction of apoptosis.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of novel, biologically active molecules. The demonstrated cytotoxic and immunomodulatory activities of its derivatives highlight its potential in the development of new anticancer therapies. The protocols and data presented here provide a foundation for further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols: 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone as a Fluorescent Probe

Note to the Reader: Despite a comprehensive search of available scientific literature and chemical databases, no specific applications, quantitative photophysical data, or experimental protocols were found for the use of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone as a fluorescent probe. The information presented below is therefore based on the general properties of structurally related compounds and provides a hypothetical framework for its potential use. All protocols and data are illustrative and would require experimental validation.

Introduction

This compound is a molecule belonging to the family of pyrrole derivatives. Structurally, it possesses a donor-pi-acceptor (D-π-A) character, with the electron-rich 2,5-dimethyl-1H-pyrrol-1-yl)phenyl moiety acting as the donor and the acetyl group serving as the acceptor. This architecture is common in fluorescent molecules and can lead to interesting photophysical properties such as intramolecular charge transfer (ICT), which often results in environmentally sensitive fluorescence.

While specific data for this compound is not available, related pyrrole-containing fluorophores have been explored for various applications, including as sensors for ions and small molecules, and as imaging agents in biological systems. The potential applications outlined in these notes are based on these precedents.

Physicochemical Properties (Hypothetical)

The following table summarizes the basic and hypothetical photophysical properties of this compound. These values are not experimentally verified and serve as a placeholder for expected data.

| Property | Value (Hypothetical) |

| Chemical Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| CAS Number | 83935-45-9 |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Acetone) |

| Absorption Max (λ_abs) | ~350 nm |

| Emission Max (λ_em) | ~450 nm |

| Stokes Shift | ~100 nm |

| Quantum Yield (Φ_F) | 0.1 - 0.5 (solvent dependent) |

| Molar Extinction Coefficient (ε) | ~20,000 M⁻¹cm⁻¹ at λ_abs |

Potential Applications (Hypothetical)

Based on the D-π-A structure, this compound could potentially be used in the following applications:

-

Fluorescent Probe for Environmental Polarity: The ICT character may lead to solvatochromism, where the emission wavelength shifts with the polarity of the solvent. This would allow it to be used as a probe to determine the polarity of microenvironments, such as in polymer matrices or biological membranes.

-

Sensor for Metal Ions or Anions: The carbonyl group and the pyrrole nitrogen could act as binding sites for specific ions. Upon binding, a change in the fluorescence intensity or wavelength (chelation-enhanced fluorescence or quenching) could be observed, enabling its use as a chemical sensor.

-